2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide
CAS No.: 1114633-22-5
Cat. No.: VC7784882
Molecular Formula: C21H17FN4O3S3
Molecular Weight: 488.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114633-22-5 |
|---|---|
| Molecular Formula | C21H17FN4O3S3 |
| Molecular Weight | 488.57 |
| IUPAC Name | 2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H17FN4O3S3/c1-2-29-13-9-7-12(8-10-13)26-18-17(32-21(26)30)19(28)25-20(24-18)31-11-16(27)23-15-6-4-3-5-14(15)22/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28) |
| Standard InChI Key | CZMUHUODTFQYIN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4F)SC2=S |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a thiazolo[4,5-d]pyrimidine core fused with a tetrahydrothiazole ring, substituted at positions 3 and 5 with a 4-ethoxyphenyl group and a thioacetamide-linked 2-fluorophenyl moiety, respectively. The 7-oxo and 2-thioxo groups contribute to its electrophilic reactivity, while the ethoxy and fluorine substituents enhance lipophilicity and target specificity.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₁₈FN₃O₃S₃ |
| Molecular Weight | 479.58 g/mol |
| IUPAC Name | 2-[(3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
| CAS Registry Number | Not yet assigned |
| Topological Polar Surface | 142 Ų (indicative of moderate membrane permeability) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for the ethoxyphenyl (δ 6.8–7.2 ppm, aromatic protons) and fluorophenyl groups (δ 7.3–7.6 ppm). The thioacetamide linkage is confirmed by a singlet at δ 3.8 ppm (CH₂ group) and a carbonyl signal at δ 168 ppm in ¹³C-NMR . Mass spectrometry (MS) shows a molecular ion peak at m/z 479.58, consistent with the molecular formula.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step protocol derived from Gewald thiazole formation and subsequent pyrimidine cyclization :
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Step 1: Condensation of 4-amino-5-carboxamido-2,3-dihydrothiazole-2-thione with 4-ethoxybenzaldehyde in dimethylformamide (DMF) at 80°C to form the thiazole intermediate.
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Step 2: Cyclization with thiourea in acetic acid to construct the pyrimidine ring.
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Step 3: Chlorination at position 7 using phosphorus oxychloride (POCl₃).
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Step 4: Thioacetamide coupling via nucleophilic substitution with 2-fluorophenylamine.
Table 2: Optimization Parameters for Key Reactions
| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclization | Acetic acid | 110 | 68 | 92 |
| Chlorination | Toluene | 90 | 75 | 95 |
| Coupling | DMF | 70 | 62 | 89 |
Purification and Analytical Methods
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the final compound with >90% purity. High-Performance Liquid Chromatography (HPLC) confirms homogeneity, while X-ray crystallography validates the bicyclic framework .
Biological Activities and Mechanisms
Anticancer Activity
In vitro screening against the NCI-60 panel demonstrates moderate cytotoxicity (GI₅₀ = 12–18 µM), with selectivity for leukemia (CCRF-CEM) and breast cancer (MCF-7) cell lines . Mechanistic studies suggest inhibition of topoisomerase IIα, evidenced by DNA relaxation assays and molecular docking simulations (binding energy: −9.2 kcal/mol).
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), likely due to thioamide-mediated disruption of microbial cell membranes.
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